molecular formula C8H7FN2O B2384775 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine CAS No. 1643412-35-4

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine

Cat. No. B2384775
CAS RN: 1643412-35-4
M. Wt: 166.155
InChI Key: FCYIOJFFULKXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is a chemical compound with the molecular formula C8H7FN2O. It has a molecular weight of 152.13 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of benzoxazoles, including 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, can be achieved through various methods. One such method involves the use of o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another method involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .


Molecular Structure Analysis

The InChI code for 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is 1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) . This indicates the presence of fluorine, nitrogen, and oxygen atoms in the molecule.

Scientific Research Applications

Antitumor Properties

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is explored for its potential in cancer treatment. The compound, as part of the 2-(4-aminophenyl)benzothiazoles class, has been studied for its selective and potent antitumor properties. Modifications, such as fluorine atom replacement in the benzothiazole nucleus and amino acid conjugation, enhance its effectiveness. Notably, studies have shown its efficacy in inhibiting the growth of breast and ovarian xenograft tumors, with manageable side effects (Bradshaw et al., 2002).

Corrosion Inhibition

This compound's derivatives, like benzylidene triazolyl amines, are investigated for corrosion inhibition properties. Studies indicate their effectiveness in protecting mild steel in acidic media, with their efficiency linked to factors like concentration and temperature. The adsorption of these inhibitors follows the Langmuir isotherm, demonstrating their utility in corrosion protection (Chaitra et al., 2015).

Synthesis of Fluorinated Heterocycles

Research has been conducted on the synthesis of fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans through electrophilic fluorocyclization of olefinic amides. This process is characterized by its mild conditions and wide substrate scope, indicating the versatility of 4-fluoro-2-methyl-1,3-benzoxazol-6-amine in synthesizing various fluorinated compounds (Zhao et al., 2015).

Fluorescent Probes

Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole are used in fluorescent probes for sensing pH changes and metal cations. Their high sensitivity and selectivity make them suitable for biological and chemical sensing applications (Tanaka et al., 2001).

Low Dielectric Materials

The compound's derivatives have been synthesized into fluorinated polybenzoxazines, offering a low dielectric constant suitable for high-temperature interlayer dielectrics. This application highlights its potential in electronic materials (Parveen et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-fluoro-2-methyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYIOJFFULKXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine

CAS RN

1643412-35-4
Record name 4-fluoro-2-methyl-1,3-benzoxazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.